1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde
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Overview
Description
1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by an ethyl group at the first position, a methoxy group at the fifth position, and an aldehyde group at the third position of the indole ring
Preparation Methods
The synthesis of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 1-ethyl-5-methoxy-2-nitrobenzene and a suitable aldehyde. The reaction conditions typically involve the use of glacial acetic acid and hydrochloric acid under reflux .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as sodium hydride and alkyl halides.
Condensation: The aldehyde group can participate in condensation reactions with compounds like nitromethane to form nitrovinyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-ethyl-5-methoxy-1H-indole-3-carboxylic acid, while reduction yields 1-ethyl-5-methoxy-1H-indole-3-methanol.
Scientific Research Applications
1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various biologically active molecules and heterocyclic compounds.
Biology: The compound is used in the study of indole-based biological pathways and mechanisms. It can be employed in the synthesis of fluorescent probes for imaging studies and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins. The methoxy and aldehyde groups can enhance the compound’s binding affinity and specificity towards these targets. For example, indole derivatives have been shown to inhibit enzymes like tryptophan dioxygenase, which plays a role in cancer cell metabolism .
Comparison with Similar Compounds
1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
5-Methoxyindole-3-carboxaldehyde: This compound has a methoxy group at the fifth position and an aldehyde group at the third position, similar to this compound, but lacks the ethyl group at the first position.
1-Ethyl-3-methoxyindole: This compound has an ethyl group at the first position and a methoxy group at the third position but lacks the aldehyde group.
1-Methyl-5-methoxyindole-3-carbaldehyde: This compound has a methyl group at the first position instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-ethyl-5-methoxyindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-7-9(8-14)11-6-10(15-2)4-5-12(11)13/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTHZIJUZYTAJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390313 |
Source
|
Record name | 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842975-56-8 |
Source
|
Record name | 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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